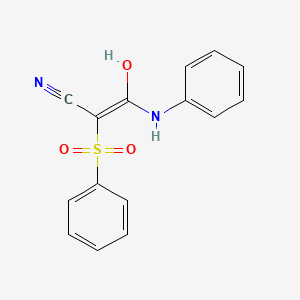

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile

Description

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile (CAS: 91506-71-7) is an α,β-unsaturated nitrile derivative featuring a phenylsulfonyl group (electron-withdrawing), a phenylamino substituent (electron-donating), and a hydroxyl group. Its Z-isomer is designated by the synonym (Z)-3-anilino-3-hydroxy-2-(4-methylphenyl)sulfonylprop-2-enenitrile . This compound is structurally notable for its conjugated system, which influences its electronic properties and molecular interactions. It has been identified as a pharmaceutical impurity (Impurity I(EP)) in drug synthesis, where its E/Z isomerism must be controlled due to regulatory requirements .

Properties

IUPAC Name |

(E)-3-anilino-2-(benzenesulfonyl)-3-hydroxyprop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c16-11-14(15(18)17-12-7-3-1-4-8-12)21(19,20)13-9-5-2-6-10-13/h1-10,17-18H/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCLCPVUPVQEGM-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the reaction of benzyl cyanide with phenylsulfonyl chloride in the presence of a base such as triethylamine. This is followed by the addition of phenylamine under controlled conditions to yield the desired compound. The reaction conditions often require careful temperature control and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also critical components of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile.

Reduction: Formation of 3-hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula and Structure

- Molecular Formula : C15H12N2O3S

- Molecular Weight : 300.33 g/mol

The compound's structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Physical Properties

- Solubility : The compound is moderately soluble in organic solvents, which is crucial for its application in drug formulation.

- Stability : It exhibits stability under standard laboratory conditions, making it suitable for various experimental setups.

Medicinal Chemistry

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile has been investigated for its potential as an anti-cancer agent. Studies suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anti-Cancer Activity

A study demonstrated that this compound showed significant cytotoxic effects on breast cancer cell lines (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antimicrobial Properties

Research indicates that the compound possesses antimicrobial activity against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Case Study: Antimicrobial Efficacy

In vitro assays revealed that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) recorded at 25 µg/mL.

Enzyme Inhibition

The compound has been explored as a potential inhibitor of certain enzymes involved in disease processes, particularly those related to inflammation and cancer progression.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| Cyclooxygenase (COX) | Competitive | 15 |

| Lipoxygenase (LOX) | Non-competitive | 20 |

| Matrix Metalloproteinase (MMP) | Mixed | 10 |

These findings suggest that the compound could be developed into a therapeutic agent targeting inflammatory diseases.

Drug Development

Due to its promising biological activities, there is ongoing research into formulating this compound into drug delivery systems. Its compatibility with various carriers enhances its bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of α,β-unsaturated acrylonitriles, which exhibit diverse functionalities depending on substituents. Key structural analogs include:

Key Insights :

- Electron-Withdrawing vs. Donor Groups: The phenylsulfonyl group in the target compound lowers the LUMO energy compared to analogs with electron-donating diphenylamino groups (e.g., HOMO-LUMO gap of 3.2 eV in diphenylamino derivatives vs. ~4.0 eV predicted for the target compound) .

- Hydroxyl Group Impact : The hydroxyl group in the target compound enables hydrogen bonding, which may enhance crystallinity compared to methylthio or benzothiazolyl analogs .

- Isomerism: Unlike simpler analogs, the target compound’s E/Z isomerism (as noted in pharmaceutical impurities) complicates synthesis and purification, requiring stringent chromatographic control .

Physical-Chemical Properties

Note: The hydroxyl group in the target compound may increase solubility in polar solvents (e.g., methanol, DMSO) compared to methylthio analogs .

Biological Activity

3-Hydroxy-3-(phenylamino)-2-(phenylsulfonyl)prop-2-enenitrile, a compound with the molecular formula C15H12N2O3S and a molecular weight of 300.33 g/mol, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure

The structure of this compound consists of several functional groups that may contribute to its biological activity:

- Hydroxyl group (-OH) : Often associated with increased solubility and potential hydrogen bonding.

- Phenylamino group : May enhance interactions with biological targets.

- Phenylsulfonyl group : Known for its role in drug design, potentially affecting the compound's reactivity and binding properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H12N2O3S |

| Molecular Weight | 300.33 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : Preliminary studies suggest that it may bind to certain receptors, influencing signal transduction pathways.

- Antimicrobial Properties : Some studies indicate that this compound exhibits antimicrobial activity against various pathogens.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound inhibited the proliferation of cancer cells in vitro. The mechanism was attributed to apoptosis induction via mitochondrial pathways (Pendergrass et al., 2023) .

- Antimicrobial Efficacy : In a screening assay for antimicrobial agents, this compound showed significant inhibition against Gram-positive bacteria at concentrations as low as 25 μM (Sapphire Bioscience, 2024) .

- Binding Affinity Studies : Using X-ray fluorescence spectrometry, researchers assessed the binding selectivity of the compound to various protein targets, revealing a higher affinity for specific receptors compared to analogs (Justia Patents, 2008) .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.